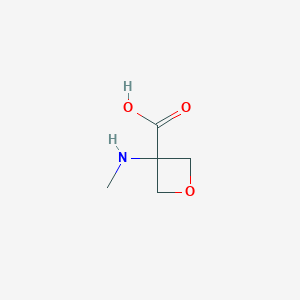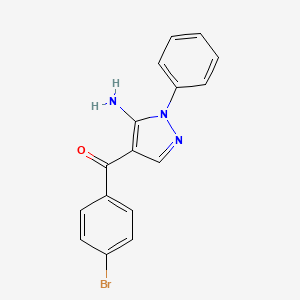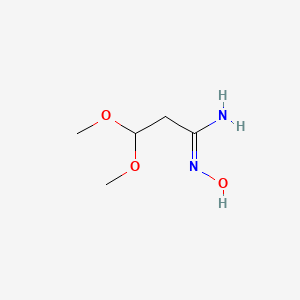
N-Hydroxy-3,3-dimethoxy-propionamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3,3-dimethoxy-propionamidine, also known as HDMP, is an organic compound composed of a nitrogen atom, three oxygen atoms, and two carbon atoms. It is a derivative of a propionamide, which is a type of amide. HDMP is a colorless, water-soluble, and slightly acidic compound that has a wide range of applications in science, including synthesis, scientific research, and laboratory experiments.
Mecanismo De Acción
N-Hydroxy-3,3-dimethoxy-propionamidine is a proton acceptor, meaning it can accept protons from other molecules. This allows this compound to act as a catalyst in a variety of reactions, including the formation of amides, esters, and other organic compounds. This compound also acts as a nucleophile, meaning it can donate electrons to other molecules, allowing it to participate in a variety of reactions, including the formation of amides, esters, and other organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-irritating, and it has been found to have no adverse effects on the human body. This compound has also been studied for its effects on the immune system, and it has been found to have no significant effects on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Hydroxy-3,3-dimethoxy-propionamidine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is widely available. This compound is also a stable compound, and it is soluble in water, making it easy to use in a variety of experiments. This compound also has a low toxicity and does not cause irritation, making it safe to use in the laboratory. The main limitation of this compound is that it is not very soluble in organic solvents, making it difficult to use in some experiments.
Direcciones Futuras
The potential future applications of N-Hydroxy-3,3-dimethoxy-propionamidine are numerous. It could be used in the synthesis of a variety of compounds, including drugs, dyes, pigments, and other compounds. It could also be used in the development of new catalysts and reagents for organic synthesis. This compound could also be used to study the structure and reactivity of organic molecules, and it could be used in the development of new drugs and drug delivery systems. Additionally, this compound could be used in the development of new techniques for the analysis and characterization of organic compounds.
Métodos De Síntesis
N-Hydroxy-3,3-dimethoxy-propionamidine can be synthesized through a number of methods. The most common method is the reaction of 2-methyl-2-propanol with dimethylformamide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This method produces this compound in a yield of approximately 80%. Other methods include the reaction of 2-methyl-2-propanol with dimethylacetamide in the presence of an acid catalyst, and the reaction of dimethylamine with 2-methyl-2-propanol in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
N-Hydroxy-3,3-dimethoxy-propionamidine is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and it has been used in a number of studies to investigate the structure and reactivity of organic molecules. This compound is also used in the synthesis of pharmaceuticals, and it has been used in the synthesis of a number of drugs, including antifungal and anti-inflammatory agents. This compound has also been used in the synthesis of dyes, pigments, and other compounds.
Propiedades
IUPAC Name |
N'-hydroxy-3,3-dimethoxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-9-5(10-2)3-4(6)7-8/h5,8H,3H2,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRTXHSHQACUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=NO)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C/C(=N/O)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)


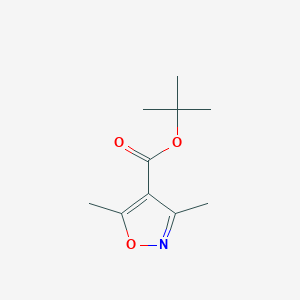

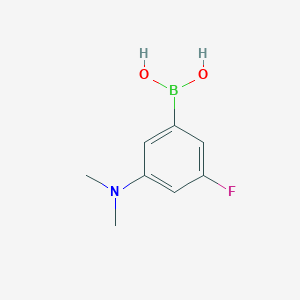

![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)


![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
